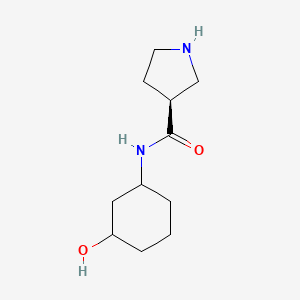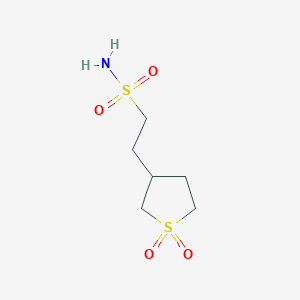
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C6H13NO4S2 It is characterized by the presence of a thiolane ring with a sulfonamide group attached to an ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)ethane-1-sulfonamide typically involves the reaction of thiolane derivatives with sulfonamide precursors. One common method is the reaction of 3-thiolane sulfonyl chloride with ethane-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde
Uniqueness
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)ethane-1-sulfonamide is unique due to its specific combination of a thiolane ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and biological activity profiles, which can be advantageous in specific research and industrial contexts .
Properties
Molecular Formula |
C6H13NO4S2 |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H13NO4S2/c7-13(10,11)4-2-6-1-3-12(8,9)5-6/h6H,1-5H2,(H2,7,10,11) |
InChI Key |
ZNWGKTKKHUGZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


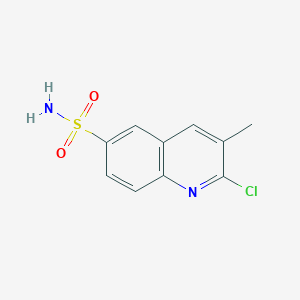
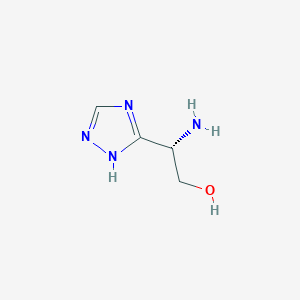
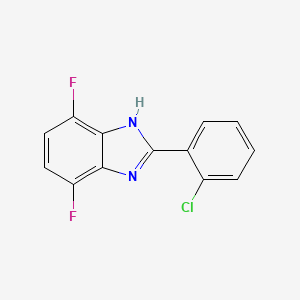


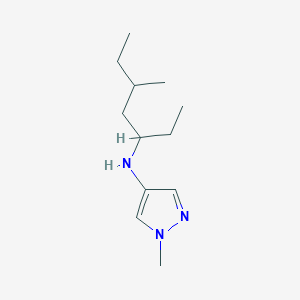
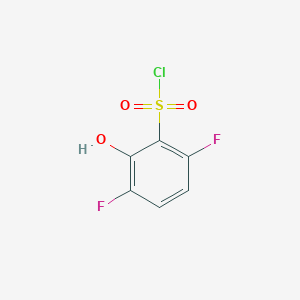
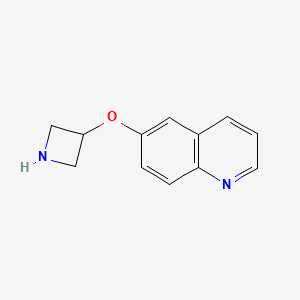
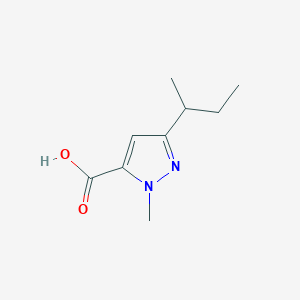
![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)
![4-[(4-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13249650.png)
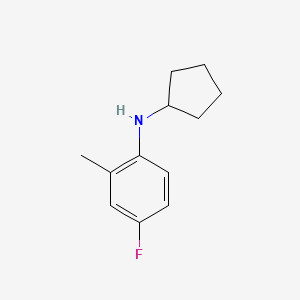
![[2-(2-Aminoethanesulfonyl)ethyl]benzene](/img/structure/B13249669.png)
